molecular formula C10H20O B3366560 1-[3-(Propan-2-yl)cyclopentyl]ethanol CAS No. 13855-33-9

1-[3-(Propan-2-yl)cyclopentyl]ethanol

Cat. No.: B3366560
CAS No.: 13855-33-9
M. Wt: 156.26 g/mol
InChI Key: XLHVOKIZFAFSCV-UHFFFAOYSA-N
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Description

1-[3-(Propan-2-yl)cyclopentyl]ethanol is an organic compound characterized by a cyclopentane ring substituted with a propan-2-yl group and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Propan-2-yl)cyclopentyl]ethanol typically involves the cyclization of appropriate precursors followed by functional group modifications

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Propan-2-yl)cyclopentyl]ethanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Introduction of different functional groups at specific positions on the cyclopentane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions using halogens (Cl2, Br2) or nucleophilic substitution with reagents like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Halogenated cyclopentanes or other substituted derivatives.

Scientific Research Applications

1-[3-(Propan-2-yl)cyclopentyl]ethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a model compound in biochemical research.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[3-(Propan-2-yl)cyclopentyl]ethanol exerts its effects involves interactions with specific molecular targets and pathways. The ethanol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopentane ring provides structural rigidity, affecting the compound’s overall behavior in chemical and biological systems.

Comparison with Similar Compounds

    Cyclopentanol: A simpler analog with a hydroxyl group attached to the cyclopentane ring.

    Cyclopentylmethanol: Contains a methanol group instead of ethanol.

    Propan-2-ylcyclopentane: Lacks the hydroxyl group, providing a comparison of the effects of the ethanol group.

Uniqueness: 1-[3-(Propan-2-yl)cyclopentyl]ethanol is unique due to the combination of the propan-2-yl group and the ethanol group on the cyclopentane ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(3-propan-2-ylcyclopentyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-7(2)9-4-5-10(6-9)8(3)11/h7-11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHVOKIZFAFSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(C1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30280979
Record name 1-[3-(propan-2-yl)cyclopentyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13855-33-9
Record name NSC19523
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19523
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[3-(propan-2-yl)cyclopentyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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